molecular formula C9H20N2O3 B8757542 Bis(2-(dimethylamino)ethyl) carbonate CAS No. 3030-45-3

Bis(2-(dimethylamino)ethyl) carbonate

Cat. No. B8757542
CAS RN: 3030-45-3
M. Wt: 204.27 g/mol
InChI Key: VRJRVIUWJWYDMT-UHFFFAOYSA-N
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Patent
US05214142

Procedure details

A process for preparing bis[2-(N,N-dimethylamino)ethyl]ether which comprises (i) contacting 2-(N,N-dimethylamino)ethanol with diethyl carbonate under conditions effective to produce bis[2-(N,N-dimethylamino)ethyl]carbonate, and (ii) contacting bis[2-(N,N-dimethylamino)ethyl]-carbonate with a magnesium:aluminum mixed metal oxide catalyst under conditions effective to produce bis[2-(N,N-dimethylamino)ethyl]ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C[CH2:5][O:6][CH2:7][CH2:8][N:9]([CH3:11])[CH3:10])C.[CH3:12][N:13]([CH2:15][CH2:16][OH:17])[CH3:14].C(=O)(OCC)[O:19]CC>>[CH3:12][N:13]([CH2:15][CH2:16][O:17][C:5](=[O:19])[O:6][CH2:7][CH2:8][N:9]([CH3:10])[CH3:11])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCOCCN(C)C
Step Two
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CCO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCOC(OCCN(C)C)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.